Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxazole derivatives, including ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate, often involves strategies such as palladium-catalyzed amide coupling and subsequent cyclization processes. For example, a related compound, methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, was synthesized with high optical purity through a Pd-catalyzed amide coupling with vinyl triflate followed by bromination and DBU-promoted cyclization of an enamide (Magata et al., 2017). Such methodologies are adaptable for the synthesis of a wide range of oxazole derivatives.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by X-ray diffraction analysis, IR spectroscopy, and NMR techniques. For instance, a novel oxazole derivative, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, was thoroughly characterized, demonstrating the capability of these techniques to elucidate the structure of oxazole compounds (Murtuja et al., 2023).

Chemical Reactions and Properties

Oxazole derivatives participate in various chemical reactions, enabling the synthesis of a plethora of functionalized molecules. Ethyl oxazole-4-carboxylate, for example, has been directly and regioselectively alkenylated, benzylated, and alkylated, demonstrating the versatility of oxazole derivatives as intermediates (Verrier et al., 2009).

Applications De Recherche Scientifique

Catalytic Synthesis and Versatility

Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate belongs to the class of 1,3-oxazole derivatives, known for their wide array of applications across various fields including medicinal, pharmaceutical, agrochemical, and material sciences. These derivatives serve as core sub-units in structurally diverse and potent molecules, leading to extensive research into their utility and versatility. Researchers have been particularly interested in developing new methodologies for synthesizing novel substituted 1,3-oxazole derivatives, serving as building blocks for more complex structures. The focus has been on metal-based catalytic strategies to drive these synthetic processes forward (Shinde et al., 2022).

Therapeutic Potential

Oxazole scaffolds, such as those present in Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate, have been highlighted for their significant therapeutic potential. These compounds are foundational in various pharmacologically active molecules, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents, among others. Their therapeutic applications are primarily mediated through interaction with enzymes or receptors associated with specific diseases. This makes the oxazole scaffold a prominent target for the development of effective and clinically relevant therapeutic agents (Kaur et al., 2018).

In Scientific Instruments

Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate and its derivatives also find applications in the development of scientific instruments. For instance, its derivative compounds have been used in the creation of plastic scintillators based on polymethyl methacrylate. These scintillators, employed in radiation detection and measurement, can be enhanced by the incorporation of various luminescent dyes and are characterized by their scintillation efficiency, optical transparency, and stability under different conditions (Salimgareeva & Kolesov, 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-12-8(11)6-5(2)10-13-7(6)9-3/h9H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDKWAJOXOARFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321499 |

Source

|

| Record name | Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate | |

CAS RN |

87529-18-8 |

Source

|

| Record name | NSC376775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

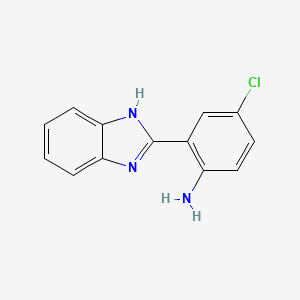

![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)